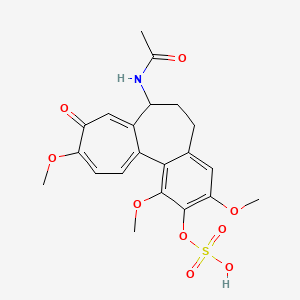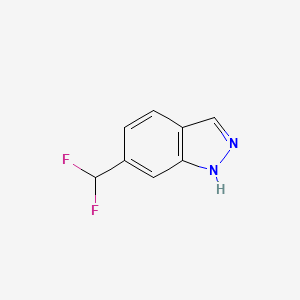
6-(Difluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-1H-indazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to the indazole ring, which imparts unique chemical and physical properties. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of indazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.
Industrial Production Methods: Industrial production of 6-(Difluoromethyl)-1H-indazole may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated synthesis machines can enhance yield and purity, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted indazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted indazole derivatives with varying functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
6-(Difluoromethyl)-1H-indazole has a wide range of applications in scientific research:
Properties
| 1204298-78-1 | |
Molecular Formula |
C8H6F2N2 |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)5-1-2-6-4-11-12-7(6)3-5/h1-4,8H,(H,11,12) |
InChI Key |
SCHQFFFUHXWGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


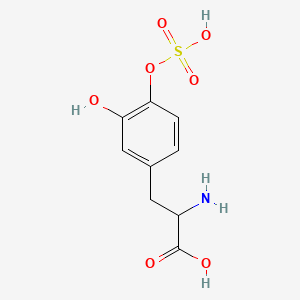
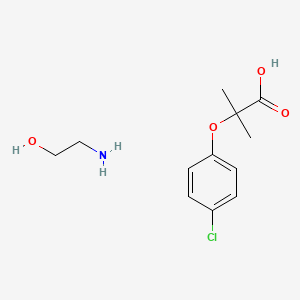

![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
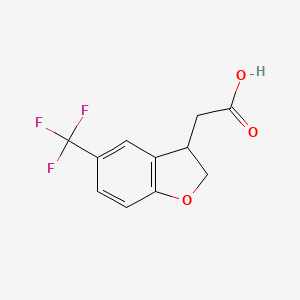
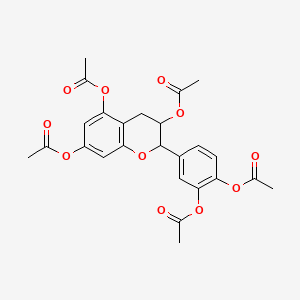
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
